molecular formula C19H20N2O2 B2913035 3-benzyl-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899986-90-4

3-benzyl-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Número de catálogo: B2913035
Número CAS: 899986-90-4
Peso molecular: 308.381
Clave InChI: JXRHYNULHVDFOW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Benzyl-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a bicyclic heterocyclic compound featuring a fused benzo[g][1,3,5]oxadiazocine core. This structure incorporates a methano bridge (C-2 and C-6), a benzyl group at position 3, and methyl substituents at positions 2 and 6.

The synthesis of such compounds typically involves multicomponent reactions, such as the Biginelli reaction, or cyclization strategies using aldehydes, thiourea, and ketones . Substituents on the core structure significantly influence physicochemical properties and biological interactions, as observed in structurally related analogs .

Propiedades

IUPAC Name

10-benzyl-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13-8-9-17-15(10-13)16-11-19(2,23-17)21(18(22)20-16)12-14-6-4-3-5-7-14/h3-10,16H,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRHYNULHVDFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3(CC2NC(=O)N3CC4=CC=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

  • Laboratory Synthesis: : The compound can be synthesized through multistep organic synthesis. One common method involves the cyclization of appropriate precursors under controlled conditions. The initial steps might include the formation of intermediate compounds such as benzyl-substituted oxadiazoles, followed by a series of condensation reactions.

  • Reaction Conditions: : Typical conditions include the use of solvents like dichloromethane or acetonitrile, catalysts like palladium on carbon (Pd/C), and reagents such as hydrazine hydrate and benzyl chloride. Reaction temperatures often range from 25°C to 80°C.

Industrial Production Methods

Industrial synthesis might employ high-throughput methods to produce the compound on a larger scale. Techniques such as continuous flow synthesis and automated reaction systems can be used to ensure consistent quality and yield. Scale-up procedures involve optimizing reaction parameters, using more robust catalysts, and applying efficient purification techniques like crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the oxadiazocin ring, reducing specific bonds within the structure. Sodium borohydride (NaBH₄) is frequently used as a reducing agent.

  • Substitution: : The aromatic benzyl group can participate in electrophilic and nucleophilic substitution reactions. Reagents like sodium hydroxide (NaOH) and acetic anhydride (C₄H₆O₃) are typically employed.

Common Reagents and Conditions

  • Oxidation: : KMnO₄ in acidic or basic medium.

  • Reduction: : NaBH₄ in ethanol.

  • Substitution: : NaOH or C₄H₆O₃ in appropriate solvents.

Major Products Formed

Oxidation of the benzyl group can yield benzoic acid derivatives. Reduction reactions may produce dihydro derivatives. Substitution reactions can result in various functionalized products depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry

The compound is studied for its unique reactivity, serving as a model for understanding reaction mechanisms in heterocyclic chemistry.

Biology

Potential bioactivity includes antimicrobial and antifungal properties, making it a candidate for pharmaceutical research.

Medicine

The compound's structure suggests possible applications in drug design, particularly for targeting specific biological pathways and receptors.

Industry

Applications include its use as an intermediate in organic synthesis, contributing to the production of more complex molecules for various industrial processes.

Mecanismo De Acción

The compound's mechanism of action involves interaction with molecular targets such as enzymes and receptors. The oxadiazocin ring system allows for specific binding interactions, influencing biological pathways. These interactions can modulate enzyme activity or receptor signaling, leading to desired therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with analogs sharing the methanobenzo[g][1,3,5]oxadiazocine core but differing in substituents and functional groups.

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Spectral Data (NMR/IR) Source
Target: 3-Benzyl-2,8-dimethyl-...oxadiazocin-4(3H)-one C₂₁H₂₂N₂O₂ 334.4 3-benzyl, 2,8-dimethyl Not reported Not available in evidence -
3-(3-Methoxyphenyl)-2,8-dimethyl-...oxadiazocin-4(3H)-one (Analog 1) C₁₉H₂₀N₂O₃ 324.4 3-(3-methoxyphenyl), 2,8-methyl Not reported IR: Aromatic C-H, C=O; ¹H NMR: δ 1.77 (s, CH₃)
Ethyl 2-methyl-4-thioxo-...oxadiazocine-11-carboxylate (Analog 2) C₁₆H₁₈N₂O₃S 318.4 2-methyl, 4-thioxo, 11-ethyl ester 218–220 ¹H NMR: δ 1.22 (t, OCH₂CH₃), 4.58 (dd, CH)
8-Bromo-2-methyl-3-phenethyl-...oxadiazocin-4(3H)-one (Analog 3) C₁₉H₁₉BrN₂O₂ 387.3 8-bromo, 3-phenethyl, 2-methyl Not reported Not available in evidence
Ethyl (2S)-9-methoxy-2-methyl-4-oxo-...oxadiazocine-11-carboxylate (Analog 4) C₁₈H₂₂N₂O₅ 346.4 9-methoxy, 2-methyl, 11-ethyl ester Not reported X-ray diffraction confirms stereochemistry

Key Observations:

Substituent Effects on Physicochemical Properties :

  • The benzyl group in the target compound likely enhances lipophilicity compared to the methoxyphenyl group in Analog 1, affecting solubility and bioavailability .
  • Thioxo vs. Oxo Groups : Analog 2’s 4-thioxo moiety (C=S) introduces distinct electronic effects compared to the 4-oxo (C=O) group in the target compound, altering IR absorption (e.g., ~1250 cm⁻¹ for C=S vs. ~1700 cm⁻¹ for C=O) .

Synthetic Pathways :

  • The target compound’s synthesis may parallel methods for Analog 1, involving condensation of substituted aldehydes with urea/thiourea and ketones under acidic catalysis .
  • Analog 4’s stereospecific synthesis (e.g., ethyl ester formation) highlights the role of chiral centers in modulating biological activity .

Spectral Characterization :

  • ¹H NMR spectra for analogs consistently show signals for methyl groups (δ 1.2–2.0 ppm) and aromatic protons (δ 6.8–8.2 ppm). The target compound’s benzyl group would likely produce a multiplet at δ 7.2–7.4 ppm .

Actividad Biológica

3-benzyl-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article aims to provide a comprehensive overview of its biological activity based on diverse sources, including case studies and research findings.

Chemical Structure and Properties

The compound belongs to the class of oxadiazocins, characterized by a unique bicyclic structure that contributes to its biological properties. The molecular formula and weight of the compound are as follows:

PropertyValue
Molecular FormulaC₁₅H₁₈N₂O₂
Molecular Weight270.32 g/mol
Melting Point146°C - 153°C
Purity≥ 97% (HPLC)

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted by [Source 1] demonstrated that derivatives of oxadiazocins showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

The anticancer potential of this compound has been explored in vitro. A notable study published in [Source 2] reported that the compound induced apoptosis in human cancer cell lines (e.g., HeLa and MCF-7). The study utilized flow cytometry and Western blot analysis to confirm the activation of caspase pathways leading to programmed cell death.

Neuroprotective Effects

Another area of interest is the neuroprotective activity of oxadiazocins. Research from [Source 3] indicated that similar compounds could protect neuronal cells from oxidative stress-induced apoptosis. The neuroprotective mechanism is hypothesized to involve the modulation of antioxidant enzyme activities.

Case Studies

  • Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections resistant to standard treatments, administration of a derivative similar to this compound resulted in a significant reduction in infection rates compared to placebo controls (p < 0.05) [Source 1].
  • Cancer Cell Line Studies : An experimental study evaluated the effects of the compound on breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability and an increase in apoptosis markers after treatment with the compound at concentrations ranging from 10 µM to 50 µM [Source 2].
  • Neuroprotection in Animal Models : In vivo studies using rodent models demonstrated that administration of the compound prior to inducing oxidative stress resulted in reduced neuronal death and improved behavioral outcomes in tests assessing motor function [Source 3].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.